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Compound of Interest

Compound Name: N-Phenylmethacrylamide

Cat. No.: B167878 Get Quote

For researchers, scientists, and drug development professionals, the accurate and reliable

characterization of chemical compounds is paramount. N-Phenylmethacrylamide, a monomer

used in the synthesis of various polymers with applications in biomedicine and material

science, requires rigorous analytical validation. This guide provides a comparative analysis of

the spectroscopic data of N-Phenylmethacrylamide against several structural alternatives,

supported by experimental protocols and a clear workflow for data cross-validation.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-Phenylmethacrylamide and

its structural analogs: N-Phenylacrylamide, N-isopropylmethacrylamide, N,N-

dimethylacrylamide, and Methacrylamide. This comparative data is essential for understanding

the influence of structural modifications on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Vinyl Protons
Methyl
Protons

N-H Proton
Phenyl/Isopro
pyl Protons

N-

Phenylmethacryl

amide

~5.8, ~5.4 ~2.0 ~8.5 ~7.5-7.0

N-

Phenylacrylamid

e

~6.4, ~6.2, ~5.7 - ~8.0 ~7.6-7.1

N-

isopropylmethacr

ylamide

~5.6, ~5.3 ~1.9 ~7.5
~4.1 (CH), ~1.2

(CH₃)₂

N,N-

dimethylacrylami

de

~6.6, ~6.3, ~5.6 - -
~3.0, ~2.9 (N-

CH₃)₂

Methacrylamide ~5.6, ~5.3 ~1.9 ~6.5, ~5.8 -

Table 2: Key IR Absorption Bands (cm⁻¹)
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Compound
C=O Stretch
(Amide I)

N-H Bend
(Amide II)

C=C Stretch N-H Stretch

N-

Phenylmethacryl

amide

~1660 ~1540 ~1630 ~3300

N-

Phenylacrylamid

e

~1670 ~1550 ~1630 ~3300

N-

isopropylmethacr

ylamide

~1655 ~1550 ~1630 ~3300

N,N-

dimethylacrylami

de

~1650 - ~1620 -

Methacrylamide ~1670 ~1600 ~1630 ~3350, ~3180

Table 3: UV-Vis Spectroscopic Data (λmax in nm)

Compound Solvent λmax

N-Phenylmethacrylamide Ethanol ~240

N-Phenylacrylamide Ethanol ~245

N-isopropylmethacrylamide Water ~200

N,N-dimethylacrylamide Water ~200

Methacrylamide Water <200

Table 4: Mass Spectrometry Data (Key Fragment Ions m/z)
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Compound Molecular Ion (M⁺) Key Fragments

N-Phenylmethacrylamide 161 119, 93, 77, 65, 51

N-Phenylacrylamide 147 119, 93, 77, 65, 51

N-isopropylmethacrylamide 113 98, 86, 70, 58, 41

N,N-dimethylacrylamide 99 84, 72, 55, 44

Methacrylamide 85 70, 69, 55, 41

Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of

spectroscopic data. Below are generalized yet detailed methodologies for the key experiments

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 10-20 mg of the analyte was dissolved in 0.7-1.0 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on

the solubility of the compound.[1]

Instrumentation: ¹H NMR spectra were recorded on a 300 MHz or higher spectrometer.[2]

Data Acquisition: A sufficient number of scans (typically 16-64) were acquired to obtain an

adequate signal-to-noise ratio.[1] Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Data Processing: Acquired spectra were processed with appropriate phasing and baseline

correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the powder was placed directly on

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] For some

compounds, spectra were obtained from a KBr pellet.
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Instrumentation: FTIR spectra were recorded on a spectrometer equipped with an ATR

accessory.

Data Acquisition: Spectra were typically collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to

sample analysis.

Data Processing: The resulting spectra were ATR corrected.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the analyte was prepared in a suitable UV-grade

solvent (e.g., ethanol or water).[4] Dilutions were made to obtain a final concentration within

the linear range of the instrument's absorbance detector (typically in the µg/mL to mg/mL

range).

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-

400 nm. A solvent blank was used to zero the instrument.

Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced via a direct insertion probe or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Electron Ionization (EI) was commonly used for GC-MS, while Electrospray

Ionization (ESI) is typical for LC-MS.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Mass spectra were recorded over a relevant m/z range (e.g., 50-500 amu).

Cross-Validation of Spectroscopic Data
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Cross-validation is a statistical method used to assess the reliability of analytical models and

the consistency of data. In the context of spectroscopy, it is crucial for ensuring that the

obtained spectra are representative of the compound and not influenced by instrumental or

experimental artifacts. A robust cross-validation workflow helps in building reliable spectral

libraries and chemometric models.[5][6][7]

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic

data, particularly when comparing data from different sources or for related compounds.
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1. Data Collection

2. Data Pre-processing

3. Model Building & Validation

4. Performance Assessment

5. Interpretation & Reporting
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A logical workflow for the cross-validation of spectroscopic data.
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This workflow outlines the key steps from initial data collection and pre-processing to model

building, validation, and final interpretation. By systematically applying such a process,

researchers can confidently compare and validate spectroscopic data, leading to more robust

and reliable scientific conclusions. This structured approach is particularly important in

regulated environments such as drug development, where data integrity and model validity are

of utmost importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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